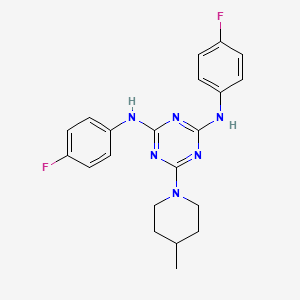

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

Description

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine (C₂₁H₂₂F₂N₆; MW: 396.44) is a triazine derivative characterized by two 4-fluorophenyl groups at the 2,4-diamine positions and a 4-methylpiperidin-1-yl substituent at the 6-position of the triazine core . This compound is structurally distinct from herbicides like Prometryn or Simetryn, which feature sulfur-containing or alkylamino substituents, suggesting divergent applications .

Properties

Molecular Formula |

C21H22F2N6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

2-N,4-N-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C21H22F2N6/c1-14-10-12-29(13-11-14)21-27-19(24-17-6-2-15(22)3-7-17)26-20(28-21)25-18-8-4-16(23)5-9-18/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28) |

InChI Key |

VKTWDLFLRPZANP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Physical-Chemical Properties

- Lipophilicity : The fluorophenyl groups in the main compound increase logP compared to methoxy-substituted analogs (e.g., dimethoxyphenyl derivative ), favoring membrane permeability.

- Solubility : The methylpiperidine group provides moderate solubility in organic solvents, whereas sulfonate salts (e.g., dimethanesulphonate derivative ) exhibit higher aqueous solubility.

- Stability : Fluorine atoms enhance metabolic stability compared to sulfur-containing analogs like Prometryn, which may undergo oxidation to sulfoxides .

Biological Activity

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a triazine core substituted with two 4-fluorophenyl groups and a 4-methylpiperidinyl moiety. The chemical structure can be represented as follows:

Research indicates that compounds within the triazine family often exhibit mechanisms targeting specific biological pathways. For instance, studies have shown that similar triazine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria and cancer cells .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazine derivatives, including N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine. In vitro assays demonstrated significant inhibitory activity against various bacterial strains. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

These results suggest that the compound could serve as a lead candidate in the development of new antimicrobial agents .

Cytotoxicity

In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on human cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a resazurin assay:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 8.3 |

These findings indicate that while the compound exhibits significant activity against pathogens, it also poses some cytotoxic effects on human cells .

Case Studies

- Study on Mycobacterial Inhibition : A study conducted by researchers at a pharmaceutical institute evaluated the efficacy of N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine against non-tuberculous mycobacteria (NTM). The results showed that the compound effectively inhibited NTM growth in vitro and demonstrated synergistic effects when combined with existing antibiotics like isoniazid .

- Anticancer Properties : Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The study revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.